molecular formula C9H15N3 B13123033 1-Methyl-3-(1H-pyrazol-3-yl)piperidine

1-Methyl-3-(1H-pyrazol-3-yl)piperidine

Cat. No.: B13123033
M. Wt: 165.24 g/mol
InChI Key: UXTUOUILDWJSSB-UHFFFAOYSA-N
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Description

1-Methyl-3-(1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1H-pyrazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpiperidine with 3-chloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(1H-pyrazol-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the pyrazole ring to a dihydropyrazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(1H-pyrazol-3-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The pyrazole moiety can engage in hydrogen bonding and π-π interactions with proteins, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular responses.

Comparison with Similar Compounds

    1-Methyl-3-(1H-pyrazol-5-yl)piperidine: Similar structure but with the pyrazole ring substituted at a different position.

    1-Methyl-3-(1H-imidazol-3-yl)piperidine: Contains an imidazole ring instead of a pyrazole ring.

    1-Methyl-3-(1H-triazol-3-yl)piperidine: Features a triazole ring in place of the pyrazole ring.

Uniqueness: 1-Methyl-3-(1H-pyrazol-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-methyl-3-(1H-pyrazol-5-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-12-6-2-3-8(7-12)9-4-5-10-11-9/h4-5,8H,2-3,6-7H2,1H3,(H,10,11)

InChI Key

UXTUOUILDWJSSB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=CC=NN2

Origin of Product

United States

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